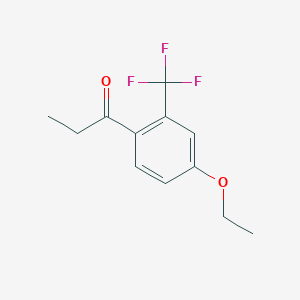

1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one

Beschreibung

1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is a substituted aryl ketone characterized by a phenyl ring bearing an ethoxy (-OCH₂CH₃) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. The propan-1-one moiety (-COCH₂CH₃) is attached to the aromatic ring, making this compound a versatile intermediate in organic synthesis. Its structural features—particularly the electron-withdrawing trifluoromethyl group and electron-donating ethoxy substituent—influence its electronic properties, solubility, and reactivity.

Eigenschaften

Molekularformel |

C12H13F3O2 |

|---|---|

Molekulargewicht |

246.22 g/mol |

IUPAC-Name |

1-[4-ethoxy-2-(trifluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H13F3O2/c1-3-11(16)9-6-5-8(17-4-2)7-10(9)12(13,14)15/h5-7H,3-4H2,1-2H3 |

InChI-Schlüssel |

RSHFNLLXASMFKD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=C(C=C(C=C1)OCC)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one typically involves the acylation of appropriately substituted aromatic precursors, often starting from 4-ethoxybenzaldehyde derivatives and trifluoromethyl-containing ketones or their equivalents. The key synthetic step is the formation of the propanone backbone attached to the substituted phenyl ring.

Specific Synthetic Route

One documented approach involves the reaction of 4-ethoxybenzaldehyde with trifluoromethyl ketones under catalysis by Lewis acids such as aluminum chloride or under basic conditions (e.g., sodium hydroxide) with reflux heating. This method facilitates the formation of the ketone via electrophilic aromatic substitution or condensation mechanisms.

-

- Catalyst: Aluminum chloride (AlCl3) or sodium hydroxide (NaOH)

- Solvent: Organic solvents compatible with reflux, such as dichloromethane or toluene

- Temperature: Reflux conditions (typically 60–110 °C depending on solvent)

- Time: Several hours until completion monitored by TLC or GC-MS

-

- Activation of the carbonyl group of trifluoromethyl ketone by Lewis acid

- Electrophilic attack on the aromatic ring bearing the ethoxy substituent

- Formation of the ketone linkage at the propanone position

Industrial Scale Synthesis

In industrial contexts, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and reactant concentration, leading to improved yield and reproducibility. Automated systems allow precise dosing of reagents and efficient heat transfer, minimizing side reactions and degradation.

Comparative Preparation Methods and Related Compounds

Though direct literature on 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is limited, analogous compounds such as 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one provide insight into related synthetic methodologies.

| Compound | Key Synthetic Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one | Acylation of 4-ethoxybenzaldehyde with trifluoromethyl ketone | AlCl3 or NaOH catalyst | Reflux in organic solvent | Moderate to high | Industrial scale uses continuous flow reactors |

| 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one | Bromination of 2’-trifluoromethylpropiophenone | Bromine, HBr, dichloromethane | Room temperature stirring | Moderate to high | Bromination followed by substitution reactions possible |

Table 1: Comparison of preparation methods for trifluoromethyl-substituted phenyl propanones

The bromination method for the 2-bromo derivative involves selective halogenation using bromine in organic solvents, which could be adapted for functional group modifications of the ethoxy-trifluoromethyl compound if desired.

Detailed Reaction Parameters and Optimization

Catalyst Effects

- Aluminum Chloride (AlCl3): Acts as a strong Lewis acid to activate carbonyl groups, promoting electrophilic aromatic substitution. Requires careful handling due to moisture sensitivity.

- Sodium Hydroxide (NaOH): Provides basic conditions that can facilitate aldol-type condensations or nucleophilic additions leading to ketone formation.

Solvent Selection

- Non-protic solvents like dichloromethane or toluene are preferred to avoid side reactions.

- Solvent polarity affects the reaction rate and selectivity.

Temperature and Time

- Reflux temperatures ensure sufficient energy for reaction progress.

- Reaction times vary from 2 to 6 hours depending on scale and catalyst loading.

Research Findings and Analytical Data

Structural Confirmation

- The molecular structure features a propan-1-one backbone with a phenyl ring substituted at the 4-position by an ethoxy group and at the 2-position by a trifluoromethyl group.

- Electron-withdrawing trifluoromethyl group influences reactivity and increases chemical stability.

Analytical Techniques

- NMR Spectroscopy: Confirms substitution pattern on the aromatic ring and ketone carbonyl presence.

- Mass Spectrometry: Confirms molecular weight and fragmentation consistent with the proposed structure.

- Chromatography (TLC, HPLC): Used for monitoring reaction progress and purity assessment.

Lipophilicity and Solubility

- The ethoxy group enhances solubility in organic solvents.

- The trifluoromethyl group increases lipophilicity, potentially influencing biological activity.

Summary Table of Preparation Method

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Ethoxybenzaldehyde + Trifluoromethyl ketone | AlCl3 or NaOH | DCM or Toluene | Reflux (60-110°C) | 3-6 h | 70-85 | Industrial scale uses flow reactors for consistency |

| 2 | Work-up and purification | - | - | Room temp | - | - | Purification by distillation or recrystallization |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in substituent positions and types. A comparative analysis is outlined below:

Key Observations:

- Substituent Position: Ortho-CF₃ (as in ) increases steric hindrance and electrophilicity compared to para-CF₃ analogs .

- Electronic Effects: The ethoxy group in the target compound donates electron density via resonance, counterbalancing the electron-withdrawing CF₃ group. This balance may enhance stability in reactions like nucleophilic acyl substitutions.

- Bioactivity: Unlike 4-TFM MCAT , the target compound lacks an amine group, rendering it pharmacologically inert in cathinone-related pathways.

Physical and Chemical Properties

- Molecular Weight: ~232 g/mol (estimated), higher than analogs with single substituents (e.g., 202.17 g/mol for para-CF₃ analog ).

- Solubility: The ethoxy group improves solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-polar analogs.

- Boiling Point: Expected to exceed 250°C, similar to 1-(4-fluoro-3-methoxyphenyl)propan-2-one (260.8±25.0°C predicted) .

Biologische Aktivität

1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound that belongs to the class of substituted 1-phenylpropan-1-ones. Its structure features an ethoxy group at the para position and a trifluoromethyl group at the ortho position of the phenyl ring, which significantly influences its biological activity and pharmacological potential. The molecular formula is CHFO, and it has garnered attention for its diverse applications in medicinal chemistry.

Pharmacological Properties

The biological activity of 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one is largely attributed to its structural characteristics, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and alters electronic properties. This compound has been investigated for several pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, chalcones (a class that includes this compound) have demonstrated strong activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL depending on the specific compound and its hydrophobicity .

- Anticancer Effects : Research indicates that chalcone derivatives can induce apoptosis in various cancer cell lines. For example, some studies have reported that chalcones can cause cell cycle arrest in the G2/M phase and increase the expression of pro-apoptotic proteins such as Bax . The specific mechanisms through which 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one exerts its anticancer effects are still under investigation but may involve modulation of cell signaling pathways related to apoptosis and proliferation.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is crucial for enhancing biological activity. It has been noted that compounds with this group often exhibit improved potency in inhibiting various biological targets compared to their non-fluorinated counterparts . The structural modifications, such as the position of the ethoxy and trifluoromethyl groups, play a significant role in determining the compound's reactivity and biological interactions.

Study on Antimicrobial Activity

In a comparative study evaluating various chalcone derivatives, 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one was tested alongside other related compounds. The results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Cancer Cell Line Studies

A recent investigation focused on the effects of 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one on human cancer cell lines. The compound was found to induce significant apoptosis in breast cancer cells by activating caspase pathways and modulating cell cycle progression. Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase after treatment, suggesting its potential as an anticancer therapeutic agent.

Data Tables

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Ethoxy-2-(trifluoromethyl)phenyl)propan-1-one | Ethoxy and trifluoromethyl groups | Antibacterial, anticancer |

| 1-(4-Ethoxyphenyl)propan-1-one | Ethoxy group only | Moderate antibacterial activity |

| 4-Ethoxybenzoyl fluoride | Fluoride instead of ketone | Different functional reactivity |

| 4-Ethoxy-2-methylphenyl propan-1-one | Methyl instead of trifluoromethyl | Potentially different biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.